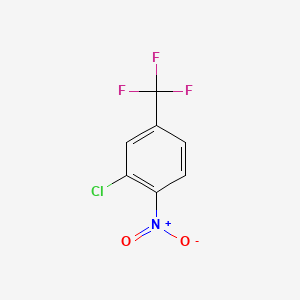

2-Chloro-1-nitro-4-(trifluoromethyl)benzene

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-chloro-1-nitro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO2/c8-5-3-4(7(9,10)11)1-2-6(5)12(13)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZWWSPDHNLAYRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70193190 | |

| Record name | 2-Chloro-1-nitro-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70193190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402-11-9 | |

| Record name | 3-Chloro-4-nitrobenzotrifluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=402-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1-nitro-4-(trifluoromethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000402119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-1-nitro-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70193190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1-nitro-4-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.307 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-1-NITRO-4-(TRIFLUOROMETHYL)BENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R64P5E4VW4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Compound Identification and Physicochemical Properties

An In-depth Technical Guide to 2-Chloro-1-nitro-4-(trifluoromethyl)benzene

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No: 402-11-9), a key fluorinated building block in modern organic synthesis. The document delves into its fundamental physicochemical properties, established synthetic routes, characteristic reactivity, and significant applications, particularly within the pharmaceutical and agrochemical industries. Authored from the perspective of an application scientist, this guide emphasizes the causality behind experimental choices and provides field-proven insights for researchers, chemists, and drug development professionals. All protocols and data are substantiated with authoritative references to ensure scientific integrity and reproducibility.

This compound is a polysubstituted aromatic compound distinguished by the presence of three key functional groups: a chloro group, a nitro group, and a trifluoromethyl group. This unique combination of electron-withdrawing substituents dictates its chemical behavior and renders it a valuable intermediate for introducing fluorinated moieties into complex target molecules.

The primary and universally recognized identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number: 402-11-9 .[1][2][3] It is crucial to use this identifier to avoid confusion with its various isomers, which possess different chemical and physical properties.

Diagram: Core Compound Identification

Caption: Core chemical identifiers for this compound.

Physicochemical Data

The physical properties of a compound are critical for planning reactions, purification procedures, and safe handling. The table below summarizes the key physicochemical data for this compound, compiled from authoritative databases.

| Property | Value | Source |

| Molecular Weight | 225.55 g/mol | PubChem[1] |

| Appearance | Colorless to dark-colored liquid | PubChem[4] |

| Density | 1.526 g/mL at 25 °C | Sigma-Aldrich |

| Boiling Point | ~224-226 °C (Predicted) | N/A |

| Melting Point | Not available (Liquid at RT) | N/A |

| Flash Point | 102 °C (215.6 °F) - closed cup | Sigma-Aldrich |

| Refractive Index | n20/D 1.499 | Sigma-Aldrich |

| Water Solubility | Insoluble | PubChem[4] |

| XLogP3 | 2.8 | PubChem[1] |

Synthesis and Manufacturing

The synthesis of this compound is typically achieved via electrophilic aromatic substitution, specifically the nitration of a suitable precursor. The most logical and industrially relevant starting material is 1-chloro-4-(trifluoromethyl)benzene .

Synthetic Rationale and Strategy

The directing effects of the substituents on the starting material are paramount. Both the chloro (-Cl) and trifluoromethyl (-CF₃) groups are deactivating and ortho-, para-directing. However, the -CF₃ group is strongly deactivating, while the -Cl group is moderately deactivating. The nitration will preferentially occur at the positions ortho to the chloro group. Due to steric hindrance from the bulky -CF₃ group, substitution at the position between the two existing substituents is disfavored. Therefore, the primary product of the nitration of 1-chloro-4-(trifluoromethyl)benzene is the desired this compound.

Diagram: Synthetic Workflow

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Nitration

This protocol is a representative procedure for the synthesis of this compound.[5][6]

-

Reactor Preparation: To a 250 mL, three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 50 mL of concentrated sulfuric acid (98%). Cool the flask in an ice-salt bath to 0 °C.

-

Nitrating Mixture Preparation: Slowly add 12.0 mL of concentrated nitric acid (70%) to the sulfuric acid via the dropping funnel while maintaining the internal temperature below 10 °C. This exothermic step generates the critical nitronium ion (NO₂⁺) electrophile.

-

Substrate Addition: Once the nitrating mixture is prepared and cooled, add 18.0 g (0.1 mol) of 1-chloro-4-(trifluoromethyl)benzene dropwise over 30-45 minutes. The rate of addition must be carefully controlled to keep the reaction temperature between 5-10 °C to minimize side-product formation.

-

Reaction: After the addition is complete, allow the mixture to stir at 5-10 °C for an additional 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching: Once the starting material is consumed, slowly and carefully pour the reaction mixture onto 200 g of crushed ice in a separate beaker with vigorous stirring. This step quenches the reaction and precipitates the organic product.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL). The organic product is more soluble in the organic solvent.

-

Washing: Combine the organic layers and wash sequentially with 100 mL of water, 100 mL of 5% sodium bicarbonate solution (to neutralize residual acid), and finally 100 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the final product with high purity.

Chemical Reactivity and Key Transformations

The reactivity of this compound is dominated by the strong electron-withdrawing effects of the -NO₂ and -CF₃ groups. These groups activate the aromatic ring towards nucleophilic aromatic substitution (SNAr) and make the chlorine atom a good leaving group. Furthermore, the nitro group itself is a versatile functional handle that can be readily reduced to an amine.

Key Reaction Pathways

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom can be displaced by a wide range of nucleophiles (e.g., alkoxides, amines, thiols). The reaction is facilitated by the electron-withdrawing groups which stabilize the negatively charged Meisenheimer complex intermediate.

-

Reduction of the Nitro Group: The nitro group is easily reduced to an aniline derivative using various reducing agents like Sn/HCl, Fe/HCl, or catalytic hydrogenation (H₂/Pd-C). This transformation is fundamental to its use as a building block, as the resulting amine can be used in a vast array of subsequent reactions (e.g., amide bond formation, diazotization).

Diagram: Principal Reaction Pathways

Caption: Key transformations of this compound.

Protocol: Reduction of the Nitro Group to an Amine

This protocol describes a standard procedure for the reduction of the nitro group.

-

Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, create a suspension of 20 g of iron powder in 100 mL of ethanol and 20 mL of water.

-

Activation: Add 1 mL of concentrated hydrochloric acid to the suspension and heat the mixture to reflux for 15 minutes to activate the iron surface.

-

Substrate Addition: Add a solution of 11.3 g (0.05 mol) of this compound in 50 mL of ethanol to the refluxing suspension dropwise over 30 minutes.

-

Reaction: Maintain the mixture at reflux for 3-4 hours. The reaction progress can be monitored by TLC until the starting material is no longer visible.

-

Workup: Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol.

-

Isolation: Combine the filtrate and washings and remove the ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 2-chloro-4-(trifluoromethyl)aniline, which can be further purified by crystallization or chromatography if necessary.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a crucial intermediate. Its value lies in its pre-functionalized structure, which allows for the efficient construction of more complex molecules.

-

Agrochemicals: It is a known intermediate in the synthesis of certain diphenyl ether herbicides.[2] The trifluoromethyl group often enhances the biological activity and stability of agrochemicals.

-

Pharmaceuticals and Drug Discovery: The trifluoromethyl group is a highly sought-after moiety in medicinal chemistry. It can improve a drug candidate's metabolic stability, membrane permeability, and binding affinity.[2] This building block provides a reliable route to introduce a -CF₃ group onto an aromatic ring that is further functionalized with an amine (after reduction) and a site for nucleophilic attack (the chloro position).

-

Antimicrobial Agents: Derivatives of this compound have been investigated for antimicrobial activity.[2] The combination of halogen, nitro, and trifluoromethyl groups can be tuned to enhance efficacy against various pathogens.[2]

-

Enzyme Inhibitors: The scaffold has been used to develop inhibitors for specific enzymes. For instance, related structures have shown potential inhibitory effects on enzymes critical for bacterial cell wall biosynthesis.[2]

Safety, Handling, and Toxicology

As a reactive chemical intermediate, this compound must be handled with appropriate care. It is classified as hazardous, and all users must be familiar with its toxicological profile before handling.

GHS Hazard Classification

The following table summarizes the GHS hazard statements associated with this compound according to data from PubChem.[1]

| H-Code | Hazard Statement |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this chemical in a well-ventilated fume hood to minimize inhalation exposure.[7]

-

Personal Protective Equipment:

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and reducing agents. Keep the container tightly closed.[7]

-

Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Avoid generating dust.[8]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

Conclusion

This compound, identified by CAS number 402-11-9, is a strategically important intermediate in organic synthesis. Its value is derived from the trifluoromethyl group, which imparts desirable properties in pharmaceutical and agrochemical applications, and the versatile reactivity endowed by the chloro and nitro substituents. A thorough understanding of its synthesis, reactivity, and safety protocols, as outlined in this guide, is essential for its effective and safe utilization in research and development.

References

- Matrix Fine Chemicals. 2-CHLORO-4-NITRO-1-(TRIFLUOROMETHYL)BENZENE. [Link]

- PubChem. This compound.

- NIST. Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. NIST Chemistry WebBook. [Link]

- Pharmaffiliates. 2-Chloro-4-nitro-1-(trifluoromethyl)benzene. [Link]

- NIST. Benzene, 1-chloro-4-nitro-2-(trifluoromethyl)-. NIST Chemistry WebBook. [Link]

- Crysdot LLC. This compound. [Link]

- Cheméo. Chemical Properties of Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)- (CAS 121-17-5). [Link]

- International Labour Organization. International Chemical Safety Cards: 2-CHLORO-1-NITROBENZENE. [Link]

- LookChem. Benzene, 2-chloro-1-(4-nitro-3-propoxyphenoxy)-4-(trifluoromethyl)- SDS. [Link]

- ChemSynthesis. 2-chloro-1-fluoro-4-nitrobenzene. [Link]

- Google Patents. CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.

- Google Patents. CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene.

- PubChem. 4-Chloro-alpha,alpha,alpha-trifluoro-3-nitrotoluene.

Sources

- 1. This compound | C7H3ClF3NO2 | CID 164594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 402-11-9|this compound|BLD Pharm [bldpharm.com]

- 4. 4-Chloro-alpha,alpha,alpha-trifluoro-3-nitrotoluene | C7H3ClF3NO2 | CID 8462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride - Google Patents [patents.google.com]

- 6. CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene - Google Patents [patents.google.com]

- 7. fishersci.com [fishersci.com]

- 8. 2-CHLORO-1-NITROBENZENE [training.itcilo.org]

2-Chloro-1-nitro-4-(trifluoromethyl)benzene physical properties

An In-depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 2-Chloro-1-nitro-4-(trifluoromethyl)benzene

Abstract: This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in the pharmaceutical and agrochemical industries. The document details its core physical and chemical properties, spectroscopic data, reactivity profile, and established safety and handling protocols. Designed for researchers, chemists, and drug development professionals, this guide synthesizes data from authoritative sources to explain the causality behind the compound's synthetic utility, particularly the influence of its electron-withdrawing substituents. Detailed experimental protocols for characterization and safety workflows are provided to ensure scientific integrity and practical application in a laboratory setting.

Introduction and Scope

This compound is a substituted aromatic compound of significant interest in organic synthesis. Its molecular architecture, featuring three distinct electron-withdrawing groups—nitro (-NO₂), chloro (-Cl), and trifluoromethyl (-CF₃)—on a benzene ring, imparts a unique reactivity profile that is highly valuable. The trifluoromethyl group, in particular, is a crucial pharmacophore in modern medicinal chemistry, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates[1].

This guide serves as a centralized technical resource, consolidating the compound's physical properties, analytical characterization methods, and its applications as a versatile building block[1][2]. The narrative focuses on the structure-property relationships that govern its role in complex multi-step syntheses, providing both foundational data and practical, field-proven insights.

Molecular and Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are critical for reaction planning, purification, and safety assessments. The primary identifier for this specific isomer is CAS Number 402-11-9[3].

| Property | Value | Source(s) |

| IUPAC Name | This compound | PubChem[3] |

| Synonyms | 3-Chloro-4-nitrobenzotrifluoride | PubChem[3] |

| CAS Number | 402-11-9 | PubChem[3], Sigma-Aldrich |

| Molecular Formula | C₇H₃ClF₃NO₂ | PubChem[3], Matrix Fine Chemicals[4] |

| Molecular Weight | 225.55 g/mol | PubChem[3], Pharmaffiliates[5] |

| Physical Form | Light yellow to yellow liquid | Sigma-Aldrich |

| Boiling Point | 237.2°C at 760 mmHg | Crysdot LLC |

| Density | 1.526 g/mL at 25 °C (for isomer 118-83-2) | Sigma-Aldrich[6] |

| Refractive Index | n20/D 1.499 (for isomer 118-83-2) | Sigma-Aldrich[6] |

| InChI | InChI=1S/C7H3ClF3NO2/c8-5-3-4(7(9,10)11)1-2-6(5)12(13)14/h1-3H | PubChem[3] |

| InChIKey | CZWWSPDHNLAYRJ-UHFFFAOYSA-N | PubChem[3] |

| SMILES | C1=CC(=C(C=C1C(F)(F)F)Cl)[O-] | PubChem[3] |

Spectroscopic and Analytical Characterization

Authenticating the structure and purity of this compound is paramount before its use in synthesis. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific spectra for the 402-11-9 isomer are not universally published, data for closely related isomers are available through resources like the NIST Chemistry WebBook, which can provide reference points for expected spectral features[7][8][9][10].

Experimental Protocol: ¹H NMR Spectroscopy

The following protocol outlines a self-validating system for acquiring a proton NMR spectrum to confirm the structural integrity of the compound.

Objective: To verify the aromatic proton substitution pattern and confirm the absence of isomeric impurities.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-15 mg of this compound.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial. CDCl₃ is chosen for its excellent solubilizing power for nonpolar to moderately polar compounds and its single residual peak, which is easily identifiable.

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks. This is a critical step for resolving the complex splitting patterns of the aromatic protons.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using standard parameters (e.g., 30° pulse angle, 2-second relaxation delay, 16 scans).

-

The number of scans is chosen to achieve an adequate signal-to-noise ratio for clear integration and multiplicity analysis.

-

-

Data Processing and Interpretation:

-

Apply Fourier transformation, phase correction, and baseline correction to the raw data (Free Induction Decay).

-

Reference the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all peaks to determine the relative proton ratios. The aromatic region should integrate to 3 protons.

-

Analyze the chemical shifts (δ) and coupling constants (J-values) to confirm the 1,2,4-substitution pattern on the benzene ring. The expected spectrum would show three distinct signals in the aromatic region, each with characteristic splitting patterns (e.g., doublet, doublet of doublets) arising from coupling between adjacent protons.

-

Reactivity and Synthetic Relevance

The synthetic utility of this compound is dictated by the powerful electron-withdrawing nature of its substituents. The nitro (-NO₂) and trifluoromethyl (-CF₃) groups are strongly deactivating, pulling electron density from the aromatic ring through both inductive and resonance effects[11].

Causality of Reactivity:

-

Electron Deficiency: This profound electron deficiency makes the benzene ring highly susceptible to nucleophilic aromatic substitution (SₙAr) . The positions ortho and para to the strongly activating nitro group are particularly electron-poor and thus primed for attack by nucleophiles.

-

Leaving Group: The chlorine atom serves as an excellent leaving group in SₙAr reactions.

-

Directing Effects: For any potential (though highly disfavored) electrophilic aromatic substitution, these deactivating groups would direct incoming electrophiles to the meta position relative to themselves[11].

This reactivity profile makes the compound an ideal starting material for introducing amines, alkoxides, and other nucleophiles at the C2 position, displacing the chlorine. It is widely used as an intermediate in the synthesis of diphenyl ether herbicides and various pharmaceutical agents[2].

Caption: Electronic influence of substituents on the benzene ring.

Safety, Handling, and Storage

As a halogenated nitroaromatic compound, this compound requires careful handling. The following information is synthesized from available safety data.

GHS Hazard Statements: [3]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling and Storage Recommendations:

-

Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), chemical safety goggles, and a lab coat. All handling should be performed in a well-ventilated fume hood to avoid inhalation of vapors[12].

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area[12]. Recommended storage temperature is between 2-8°C. Keep away from incompatible materials such as strong oxidizing agents and strong bases.

-

Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal. Avoid allowing the material to enter drains or waterways[12].

Caption: Standard laboratory workflow for handling the compound.

Applications in Research and Drug Development

The incorporation of fluorine and trifluoromethyl groups into organic molecules is a cornerstone of modern drug design[13]. This compound serves as a critical building block for introducing the trifluoromethylphenyl moiety into potential therapeutic agents[1].

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F₃ group can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability[1][2].

-

Enhanced Potency: The high electronegativity of the CF₃ group can alter the electronic properties of a molecule, potentially leading to stronger binding interactions with biological targets like enzymes or receptors[1].

-

Increased Lipophilicity: The CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its site of action[1].

This compound is therefore a valuable intermediate for synthesizing a wide range of molecules, from agrochemicals like herbicides to advanced pharmaceuticals targeting various diseases[2][14].

Conclusion

This compound is a synthetically versatile and commercially important chemical intermediate. Its physicochemical properties are well-defined, and its reactivity is logically dictated by the strong electron-withdrawing effects of its nitro, chloro, and trifluoromethyl substituents. This unique electronic profile makes it an ideal substrate for nucleophilic aromatic substitution reactions, providing a reliable pathway for the construction of complex molecules in the pharmaceutical and agrochemical sectors. Adherence to strict safety protocols is essential when handling this compound. This guide provides the foundational knowledge required for its effective and safe utilization in a research and development setting.

References

- Matrix Fine Chemicals. 2-CHLORO-4-NITRO-1-(TRIFLUOROMETHYL)BENZENE. [Link]

- Pharmaffiliates. CAS No : 151504-80-2 | Product Name : 2-Chloro-4-nitro-1-(trifluoromethyl)benzene. [Link]

- PubChem, National Center for Biotechnology Information. This compound. [Link]

- NIST Chemistry WebBook. Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. [Link]

- NIST Chemistry WebBook. Benzene, 1-chloro-4-nitro-2-(trifluoromethyl)-. [Link]

- NIST Chemistry WebBook. Benzene, 1-chloro-4-nitro-2-(trifluoromethyl)-. [Link]

- NIST Chemistry WebBook. Mass spectrum of Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. [Link]

- Crysdot LLC. This compound. [Link]

- Ningbo Inno Pharmchem Co.,Ltd. The Role of 2-Chloro-5-nitrobenzotrifluoride in Pharmaceutical Synthesis. [Link]

- Singh, I., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. [Link]

- NIIR Project Consultancy Services. How to Start a Para Nitro Chloro Benzene Manufacturing Business. [Link]

- Hulet, R. (2021). 44d: Electrophilic aromatic substitution on benzene with nitro group. YouTube. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C7H3ClF3NO2 | CID 164594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-CHLORO-4-NITRO-1-(TRIFLUOROMETHYL)BENZENE | CAS 151504-80-2 [matrix-fine-chemicals.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 4-Chloro-1-nitro-2-(trifluoromethyl)benzene 99 118-83-2 [sigmaaldrich.com]

- 7. Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)- [webbook.nist.gov]

- 8. Benzene, 1-chloro-4-nitro-2-(trifluoromethyl)- [webbook.nist.gov]

- 9. Benzene, 1-chloro-4-nitro-2-(trifluoromethyl)- [webbook.nist.gov]

- 10. Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)- [webbook.nist.gov]

- 11. youtube.com [youtube.com]

- 12. chemscene.com [chemscene.com]

- 13. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. niir.org [niir.org]

An In-Depth Technical Guide on the Physicochemical Properties of 2-Chloro-1-nitro-4-(trifluoromethyl)benzene

Abstract

2-Chloro-1-nitro-4-(trifluoromethyl)benzene is a substituted aromatic compound of significant interest as an intermediate in the synthesis of pharmaceuticals and agrochemicals. A precise understanding of its physicochemical properties is paramount for its effective use in research and development. This technical guide provides a comprehensive analysis of this compound, with a specific focus on its solid-to-liquid phase transition. While widely cataloged, its precise melting point is not extensively reported, and its physical state at ambient temperature warrants a detailed investigation. This document consolidates available data, addresses isomeric ambiguity, and presents a rigorous, field-proven protocol for the accurate experimental determination of its melting point. The methodologies described herein are designed to ensure scientific integrity and provide researchers, scientists, and drug development professionals with a reliable framework for handling and characterizing this important chemical intermediate.

Compound Identification and Isomeric Considerations

Accurate identification is the foundation of any chemical analysis. This compound belongs to a family of substituted nitrobenzenes, and confusion with its isomers is a potential source of experimental error. The properties of these distinct chemical entities can vary significantly. Therefore, verifying the identity of the starting material via its unique Chemical Abstracts Service (CAS) number is a critical first step.

The primary compound of interest is identified as follows:

-

Primary CAS Number: 402-11-9[2]

To prevent ambiguity, the table below distinguishes the target compound from its common isomers.

| Table 1: Isomeric Comparison | |||

| Attribute | This compound | 1-Chloro-2-nitro-4-(trifluoromethyl)benzene | 1-Chloro-4-nitro-2-(trifluoromethyl)benzene |

| Structure |

ngcontent-ng-c2479473790="" class="ng-star-inserted"> | ||

| CAS Number | 402-11-9[2] | 121-17-5[4][5] | 777-37-7 |

| InChIKey | CZWWSPDHNLAYRJ-UHFFFAOYSA-N[2] | TZGFQIXRVUHDLE-UHFFFAOYSA-N[4][5] | HQROXDLWVGFPDE-UHFFFAOYSA-N |

Causality Behind the Science: Why Isomer Identification Matters

The spatial arrangement of electron-withdrawing groups (-Cl, -NO₂, -CF₃) on the benzene ring dictates the molecule's overall dipole moment and its ability to pack efficiently into a crystal lattice. Different isomers will have distinct intermolecular forces, leading to different melting points, boiling points, and solubilities. Using the wrong isomer would invalidate any subsequent experimental results.

Caption: Structure of this compound.

Known Physicochemical Properties

A review of supplier data and chemical databases provides the following information. A notable observation is the compound's typical description as a liquid at standard temperature and pressure (STP), which suggests a melting point at or below ambient temperatures.

| Table 2: Summary of Physicochemical Data | |

| Property | Value / Description |

| CAS Number | 402-11-9[2] |

| Molecular Formula | C₇H₃ClF₃NO₂[1][2] |

| Molecular Weight | 225.55 g/mol [1][2] |

| Physical Form | Light yellow to yellow liquid |

| Boiling Point | 237.2°C at 760 mmHg |

| Purity (Typical) | 97% |

| Recommended Storage | Sealed in dry, 2-8°C |

The description of the substance as a liquid, combined with a recommended refrigerated storage temperature, strongly implies that its melting point is below standard room temperature (20-25°C). This guide will therefore focus on a protocol to determine a sub-ambient melting point, which can also be considered its freezing point.

Experimental Determination of the Melting Point

The melting point of a pure crystalline solid is the temperature at which it transitions from the solid to the liquid phase at atmospheric pressure. For pure substances, this transition occurs over a very narrow range (typically <1°C). The presence of impurities lowers the melting point and broadens the melting range, a phenomenon known as melting point depression.[6][7] Therefore, an accurately measured melting point serves as a crucial indicator of both identity and purity.

Principle of the Capillary Method

The most common and reliable method for determining the melting point of an organic compound is the capillary melting point technique.[8] A small, powdered sample of the solid is packed into a thin-walled capillary tube, which is then heated in a controlled manner in a melting point apparatus. The temperatures at which the substance begins to liquefy (onset) and completely liquefies (clear point) are recorded as the melting range.

Causality Behind Experimental Choices

-

Slow Heating Rate: A slow heating rate (1-2°C per minute) is essential to ensure thermal equilibrium between the sample, the thermometer, and the heating block.[9] Heating too quickly will cause the thermometer reading to lag behind the actual sample temperature, resulting in an erroneously high and broad melting range.

-

Fine Powder: Grinding the sample into a fine powder ensures uniform packing and efficient heat transfer through the sample. Large crystals can trap air and heat unevenly.

-

Sub-Ambient Adaptation: Since the compound is likely a liquid at room temperature, the standard protocol must be adapted. The sample must first be frozen and maintained in a solid state before heating begins. This requires a melting point apparatus with cooling capabilities or a modified setup (e.g., a cooled-stage microscope).

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system for determining the melting point of this compound.

Apparatus and Reagents:

-

Melting point apparatus with cooling capability (e.g., DigiMelt, M-560, or similar)

-

Thin-walled capillary tubes (sealed at one end)

-

This compound sample

-

Spatula and watch glass

-

Mortar and pestle (if sample requires grinding)

-

Dry ice or a suitable cooling bath

-

Calibrated thermometer or temperature probe

Procedure:

-

Sample Preparation: a. Place a few drops of the liquid this compound onto a watch glass. b. Cool the watch glass using a cold plate or by placing it on a bed of dry ice until the sample solidifies completely. c. Once solid, quickly crush the material into a fine powder using a pre-chilled spatula or mortar and pestle.

-

Capillary Loading: a. Invert an open-ended capillary tube and press the open end into the powdered sample. A small amount of solid should enter the tube. b. Tap the sealed end of the tube gently on a hard surface to pack the solid down. Aim for a packed sample height of 2-3 mm.

-

Apparatus Setup: a. Set the melting point apparatus to cool to a starting temperature at least 10-15°C below the expected melting point. If the melting point is unknown, start cooling to 0°C. b. Once the apparatus has reached the set temperature, carefully insert the packed capillary tube.

-

Melting Point Determination: a. Rapid Scan (Optional but Recommended): For an unknown sample, first perform a rapid scan by heating at a rate of 10-15°C per minute to find an approximate melting range. b. Accurate Measurement: Prepare a new capillary tube. Cool the apparatus to at least 15°C below the approximate melting point found in the rapid scan. c. Set a slow heating ramp rate of 1-2°C per minute. d. Record T₁ (Onset): Carefully observe the sample. Record the temperature at which the first drop of liquid appears within the solid matrix. e. Record T₂ (Clear Point): Continue heating at the slow rate. Record the temperature at which the last crystal of the solid melts, and the entire sample becomes a clear liquid.

-

Validation and Reporting: a. Report the result as a melting range (T₁ - T₂). b. For high accuracy, repeat the measurement with two additional samples. The results should be within 0.5°C of each other.

Caption: Workflow for Sub-Ambient Melting Point Determination.

Safety and Handling Precautions

This compound must be handled with appropriate care in a laboratory setting. It is classified with several hazards that necessitate the use of personal protective equipment (PPE) and proper engineering controls.

-

GHS Hazard Statements:

-

Signal Word: Warning[2]

-

Pictogram: GHS07 (Exclamation Mark)

Recommended Safety Protocols:

-

Engineering Controls: Always handle this chemical in a well-ventilated fume hood to avoid inhalation of vapors.[10]

-

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves (e.g., nitrile).

-

Wear safety glasses or goggles.

-

Wear a lab coat.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10] Do not eat, drink, or smoke in the work area.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area as recommended (2-8°C).[10]

Conclusion

While a definitive melting point for this compound is not prominently cited in the literature, its common physical description as a liquid indicates a solid-liquid phase transition below standard ambient temperature. This guide provides the necessary context, addresses potential isomeric confusion, and outlines a robust, validated experimental protocol for its precise determination. By adhering to this methodology, researchers can confidently characterize this compound, ensuring data integrity for applications in synthetic chemistry, materials science, and drug development.

References

- Matrix Fine Chemicals. 2-CHLORO-4-NITRO-1-(TRIFLUOROMETHYL)BENZENE. [Link]

- PubChem. This compound. [Link]

- NIST Chemistry WebBook. Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. [Link]

- Pharmaffiliates. CAS No : 151504-80-2 | Product Name : 2-Chloro-4-nitro-1-(trifluoromethyl)benzene. [Link]

- NIST Chemistry WebBook. Benzene, 1-chloro-4-nitro-2-(trifluoromethyl)-. [Link]

- Crysdot LLC. This compound. [Link]

- PubChem. 4-Chloro-alpha,alpha,alpha-trifluoro-3-nitrotoluene. [Link]

- S.K. Mangal's College of Pharmacy. Experiment-1 Aim - To determine the melting point of given solid substance. [Link]

- University of Toronto Scarborough. Experiment 1 - Melting Points. [Link]

- SlideShare. experiment (1)

- OrganicERs. Lab Manual for Organic Chemistry 7A and 7B V. 4.1. [Link]

Sources

- 1. 2-CHLORO-4-NITRO-1-(TRIFLUOROMETHYL)BENZENE | CAS 151504-80-2 [matrix-fine-chemicals.com]

- 2. This compound | C7H3ClF3NO2 | CID 164594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)- [webbook.nist.gov]

- 5. 4-Chloro-alpha,alpha,alpha-trifluoro-3-nitrotoluene | C7H3ClF3NO2 | CID 8462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. davjalandhar.com [davjalandhar.com]

- 9. organicers.org [organicers.org]

- 10. chemscene.com [chemscene.com]

A Technical Guide to the Physicochemical Properties and Boiling Point Determination of Chloro-Nitro-Trifluoromethylated Benzene Isomers

This document provides a detailed examination of the physicochemical properties, with a specific focus on the boiling point, of 2-Chloro-1-nitro-4-(trifluoromethyl)benzene. Due to the limited availability of experimental data for this specific isomer, this guide will leverage data from the well-characterized isomer, 1-Chloro-2-nitro-4-(trifluoromethyl)benzene (CAS 121-17-5) , to establish a robust theoretical framework and detailed experimental protocols. This comparative approach ensures that researchers, scientists, and drug development professionals are equipped with both the foundational knowledge and practical methodologies applicable to this class of compounds.

Introduction and Compound Identification

This compound is a substituted aromatic compound featuring three distinct functional groups: a chloro group, a nitro group, and a trifluoromethyl group. These substituents significantly influence the molecule's electronic properties, reactivity, and physical characteristics, making it and its isomers valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2]

Accurate identification is paramount for both safety and experimental reproducibility. While the primary topic is This compound , this guide will use its isomer 1-Chloro-2-nitro-4-(trifluoromethyl)benzene for detailed data presentation due to the extensive availability of verified experimental values.

| Property | This compound | 1-Chloro-2-nitro-4-(trifluoromethyl)benzene |

| IUPAC Name | This compound[3] | 1-chloro-2-nitro-4-(trifluoromethyl)benzene[1][2] |

| Synonyms | - | 4-Chloro-3-nitrobenzotrifluoride, 2-Chloro-5-(trifluoromethyl)nitrobenzene[1] |

| CAS Number | Not explicitly found | 121-17-5[1][2] |

| Molecular Formula | C₇H₃ClF₃NO₂[3] | C₇H₃ClF₃NO₂[1][2] |

| Molecular Weight | 225.55 g/mol [3] | 225.55 g/mol [1][2] |

| Structure | Cl at C2, NO₂ at C1, CF₃ at C4 | Cl at C1, NO₂ at C2, CF₃ at C4 |

Physicochemical Properties and Boiling Point Data

The boiling point is a critical physical constant that provides insights into a substance's volatility and the strength of its intermolecular forces.[4] For 1-Chloro-2-nitro-4-(trifluoromethyl)benzene, the boiling point is well-documented.

| Parameter | Value | Source |

| Boiling Point (at 760 mmHg) | 222 °C (432.7 °F) [1][5][6] | PubChem[1], Chemcasts[5], Sigma-Aldrich, CAMEO Chemicals[6] |

| Boiling Point (Reduced Pressure) | 108 °C at 10 mmHg | Sigma-Aldrich |

| Melting Point | -2.75 °C (27.5 °F)[1][5][6] | PubChem[1], Chemcasts[5], CAMEO Chemicals[6] |

| Density | 1.511 g/mL at 25 °C | Sigma-Aldrich |

| Flash Point | 115 °C (239 °F) - closed cup | Sigma-Aldrich |

For the target compound, This compound , specific experimental boiling point data is not available in the referenced materials. However, predicted values for a similar isomer, 2-chloro-1-nitro-3-(trifluoromethyl)benzene, suggest a boiling point of 234.6 ± 35.0 °C, indicating it is likely in a similar range.[7]

Theoretical Framework: Molecular Structure and Intermolecular Forces

A liquid boils when its vapor pressure equals the surrounding atmospheric pressure.[8][9] The energy required to reach this point is dictated by the strength of intermolecular forces. The high boiling point of 1-Chloro-2-nitro-4-(trifluoromethyl)benzene is a direct consequence of its molecular structure.

-

High Molecular Weight : With a molecular weight of 225.55 g/mol , significant energy is required to overcome London dispersion forces.[4]

-

Polarity and Dipole-Dipole Interactions : The molecule possesses several highly polar covalent bonds (C-Cl, C-F, and N-O). The electronegative chlorine, fluorine, and oxygen atoms create a net molecular dipole, leading to strong dipole-dipole attractions between molecules. These forces require more thermal energy to overcome compared to nonpolar molecules of similar size.

-

Absence of Hydrogen Bonding : The molecule cannot act as a hydrogen bond donor, which prevents it from having an exceptionally high boiling point like alcohols or carboxylic acids of similar weight.

The diagram below illustrates the relationship between the molecular features and the resulting physical property.

Caption: Causality from molecular structure to boiling point.

Experimental Determination of Boiling Point

For high-boiling, small-volume samples, the Thiele tube method is a reliable and resource-efficient technique.[10] It relies on the principle that at the boiling point, the vapor pressure inside a small, inverted capillary tube will equal the atmospheric pressure, after which cooling will cause the liquid to be drawn into the capillary.[8][10]

Protocol: Thiele Tube Method

Materials:

-

Thiele tube

-

High-temperature heating oil (e.g., mineral oil)

-

Thermometer (calibrated, appropriate range)

-

Small-diameter test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Sample: ~0.5 mL of the compound

-

Rubber band or wire for attachment

-

Bunsen burner or heating mantle

-

Safety equipment: Fume hood, safety goggles, lab coat, thermal gloves

Procedure:

-

Preparation : Seal one end of a capillary tube by rotating it in the outer edge of a Bunsen burner flame.

-

Sample Loading : Add approximately 0.5 mL of the liquid sample into the small test tube.

-

Assembly : Place the sealed capillary tube into the test tube with the open end submerged in the liquid.

-

Attachment : Secure the test tube to a thermometer using a small rubber band or wire. Ensure the sample is aligned with the thermometer's bulb. The rubber band must remain above the oil level to prevent degradation.[10]

-

Setup : Clamp the thermometer and insert the assembly into the Thiele tube, ensuring the sample is immersed in the heating oil in the main body of the tube.

-

Heating : Gently heat the side arm of the Thiele tube with a Bunsen burner or heating mantle.[10] The design of the tube promotes natural convection, ensuring uniform heating.

-

Observation (Heating Phase) : As the temperature rises, a slow stream of bubbles will emerge from the capillary tube. Continue heating gently until a rapid, continuous stream of bubbles is observed. This indicates the temperature is just above the boiling point.

-

Observation (Cooling Phase) : Remove the heat source and allow the apparatus to cool slowly.

-

Boiling Point Determination : The boiling point is the temperature at which the bubbling stops and the liquid is drawn up into the capillary tube.[8][10] This is the point where the external pressure overcomes the internal vapor pressure. Record this temperature.

-

Verification : For accuracy, allow the apparatus to cool further, then reheat to repeat the determination.

The following diagram outlines the experimental workflow.

Caption: Workflow for boiling point determination via Thiele tube.

Safety and Handling

Substituted nitroaromatic compounds require careful handling. Based on data for the isomer and related compounds, the following precautions are essential.

-

Hazard Identification : This class of compounds is often harmful if swallowed, causes skin irritation, and causes serious eye irritation.[3] It may also cause respiratory irritation.[3][11]

-

Personal Protective Equipment (PPE) : Always handle the compound in a certified fume hood. Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[12]

-

First Aid Measures :

-

Skin Contact : Wash off immediately with plenty of soap and water. Remove contaminated clothing.[13]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[11][13]

-

Inhalation : Move the person to fresh air. If not breathing, give artificial respiration.[11][13]

-

Ingestion : Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[13]

-

-

Fire Safety : The compound is combustible but does not ignite readily.[1][6] Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinguishing.[13] Containers may explode when heated.[1][6]

Conclusion

The boiling point of this compound, while not experimentally documented in readily available literature, can be understood and determined through established principles and methodologies. By analyzing the well-characterized isomer, 1-Chloro-2-nitro-4-(trifluoromethyl)benzene, we confirm a high boiling point of 222 °C, attributable to its significant molecular weight and strong dipole-dipole interactions. The provided Thiele tube protocol offers a reliable and validated method for the experimental determination of this crucial physical property, ensuring that researchers can accurately characterize this and similar compounds in a safe and efficient manner.

References

- JoVE. (2020). Boiling Points - Concept. [Link]

- Chemistry LibreTexts. (2022). 6.

- Cheméo. Chemical Properties of Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)- (CAS 121-17-5). [Link]

- LookChem. Benzene, 2-chloro-1-(4-nitro-3-propoxyphenoxy)-4-(trifluoromethyl)- SDS. [Link]

- PubChem. Compound Summary for CID 8462, 4-Chloro-alpha,alpha,alpha-trifluoro-3-nitrotoluene. [Link]

- PubChem. Compound Summary for CID 164594, this compound. [Link]

- NIST. Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. NIST Chemistry WebBook. [Link]

- Vedantu. Boiling Point Determination of Organic Compounds: Chemistry Guide. [Link]

- GSRS. 4-CHLORO-3-NITROBENZOTRIFLUORIDE. [Link]

- GeeksforGeeks. (2025). Determination of Boiling Point of Organic Compounds. [Link]

- Chemcasts. Thermophysical Properties of 4-chloro-3-nitrobenzotrifluoride. [Link]

- Al-Shukry, H. (2021). EXPERIMENT (2)

- NIST. 4-Fluoro-3-nitrobenzotrifluoride. NIST Chemistry WebBook. [Link]

Sources

- 1. 4-Chloro-alpha,alpha,alpha-trifluoro-3-nitrotoluene | C7H3ClF3NO2 | CID 8462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)- [webbook.nist.gov]

- 3. This compound | C7H3ClF3NO2 | CID 164594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. chem-casts.com [chem-casts.com]

- 6. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. 2-chloro-1-nitro-3-(trifluoromethyl)benzene CAS#: 39974-35-1 [m.chemicalbook.com]

- 8. Video: Boiling Points - Concept [jove.com]

- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. fishersci.com [fishersci.com]

- 12. chemscene.com [chemscene.com]

- 13. Benzene, 2-chloro-1-(4-nitro-3-propoxyphenoxy)-4-(trifluoromethyl)- Safety Data Sheets(SDS) lookchem [lookchem.com]

Solubility Profile of 2-Chloro-1-nitro-4-(trifluoromethyl)benzene in Organic Solvents

An In-depth Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-chloro-1-nitro-4-(trifluoromethyl)benzene (CAS No. 402-11-9), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Understanding the solubility of this compound is paramount for optimizing reaction conditions, developing purification strategies, and designing formulation protocols. This document outlines the theoretical principles governing its solubility based on its physicochemical properties, provides a detailed, field-proven experimental protocol for quantitative solubility determination, and presents an anticipated solubility profile across a range of common organic solvents. All discussions are grounded in established chemical principles to ensure scientific integrity and practical applicability for researchers, scientists, and drug development professionals.

Introduction and Physicochemical Profile

This compound is a substituted aromatic compound featuring multiple electron-withdrawing groups. These functional groups impart specific chemical reactivity and distinct physical properties that dictate its behavior in solution. The efficiency of synthetic reactions, the success of crystallization-based purifications, and the bioavailability of final active ingredients can all hinge on the selection of an appropriate solvent system, a choice directly informed by solubility data.

A foundational understanding begins with the compound's core physical and chemical properties, summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[3] |

| Synonyms | 3-Chloro-4-nitrobenzotrifluoride | PubChem[3] |

| CAS Number | 402-11-9 | PubChem[3] |

| Molecular Formula | C₇H₃ClF₃NO₂ | PubChem[3] |

| Molecular Weight | 225.55 g/mol | PubChem[3] |

| Appearance | Colorless to dark-colored liquid (Isomer dependent) | PubChem[1] |

Theoretical Basis for Solubility Behavior

The principle of "like dissolves like" is the cornerstone for predicting solubility.[4] The molecular structure of this compound—a largely non-polar aromatic ring modified with polar substituents—provides clear indicators of its expected behavior.

-

Aromatic Core : The benzene ring is hydrophobic and lipophilic, favoring interactions with other aromatic or non-polar aliphatic solvents through van der Waals forces and potential π-π stacking.

-

Trifluoromethyl Group (-CF₃) : This group is highly lipophilic and a weak hydrogen bond acceptor. It significantly reduces the polarity of the molecule and enhances its solubility in non-polar and fluorinated solvents.

-

Nitro Group (-NO₂) : The nitro group is a strong electron-withdrawing group with a significant dipole moment, introducing polarity. It can act as a hydrogen bond acceptor.

-

Chloro Group (-Cl) : The chloro group is also electron-withdrawing and contributes to the molecule's overall dipole moment.

Causality Analysis : The molecule presents a duality. While the nitro and chloro groups add polarity, the overall structure is dominated by the lipophilic trifluoromethyl group and the non-polar benzene ring. Therefore, the molecule is expected to be poorly soluble in highly polar, protic solvents like water, which engage in strong hydrogen-bonding networks that the solute cannot effectively disrupt.[1] Conversely, it should be readily soluble in solvents that can engage in dipole-dipole interactions and have a similar polarity profile, such as chlorinated and aromatic solvents.

Experimental Protocol: Quantitative Solubility Determination via the Equilibrium Shake-Flask Method

To move from theoretical prediction to empirical fact, a robust and reproducible experimental method is required. The isothermal shake-flask method is a gold-standard technique for determining the thermodynamic solubility of a compound. It is a self-validating system because it ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Objective : To determine the concentration (e.g., in mg/mL or mol/L) of this compound in a given solvent at a specified temperature when the solution is in equilibrium with an excess of the solid compound.

Materials and Equipment :

-

This compound (solid, high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Thermostatically controlled orbital shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Calibrated volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography (GC) system.

Step-by-Step Methodology :

-

Preparation : Add an excess amount of solid this compound to a series of glass vials. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming that the solution is saturated.

-

Solvent Addition : Accurately add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

-

Equilibration : Securely cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached. Causality Note: Continuous agitation is crucial to maximize the surface area of the solid in contact with the solvent, while a prolonged equilibration time is necessary to establish a true thermodynamic equilibrium, preventing the underestimation of solubility.

-

Phase Separation : After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to let the excess solid settle. To ensure complete removal of particulate matter, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes). Causality Note: This step is critical as any suspended microparticles in the analyzed sample will lead to an overestimation of the true solubility.

-

Sample Extraction and Dilution : Carefully withdraw a known volume of the clear supernatant using a pipette. Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This filtered solution is the saturated stock. Perform an accurate serial dilution of this stock with the same solvent to bring the concentration within the linear range of the analytical method.

-

Quantification : Analyze the diluted samples using a pre-validated HPLC-UV or GC method. The concentration is determined by comparing the analyte's peak area against a standard calibration curve prepared from known concentrations of this compound.

-

Calculation : The solubility (S) is calculated using the following formula, accounting for the dilution factor: S (mg/mL) = Concentration from Calibration Curve (mg/mL) × Dilution Factor

Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol described above.

Sources

- 1. 4-Chloro-alpha,alpha,alpha-trifluoro-3-nitrotoluene | C7H3ClF3NO2 | CID 8462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Trifluorotoluene - Wikipedia [en.wikipedia.org]

- 3. This compound | C7H3ClF3NO2 | CID 164594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-1-nitro-4-(trifluoromethyl)benzene

Introduction

2-Chloro-1-nitro-4-(trifluoromethyl)benzene is a key aromatic intermediate in the synthesis of a variety of specialty chemicals, including pharmaceuticals, agrochemicals, and dyes. Its utility stems from the unique electronic properties conferred by its three distinct substituents on the benzene ring: the electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups, and the inductively withdrawing and weakly ortho-, para-directing chloro (-Cl) group. The precise arrangement of these substituents dictates the molecule's reactivity and, ultimately, the properties of the final products derived from it.

An unambiguous structural confirmation of this compound is paramount for researchers and process chemists. This guide provides a comprehensive analysis of the core spectroscopic techniques used for its characterization: Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F). We will not only present the spectral data but also delve into the causal relationships between the molecular structure and the observed spectral features, offering insights grounded in established chemical principles.

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation Fingerprint

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For this compound, Electron Ionization (EI) is a standard method that yields a distinct molecular ion peak and a reproducible fragmentation pattern, which serves as a molecular fingerprint.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A dilute solution of the analyte in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument, typically via a direct insertion probe or a gas chromatography (GC) inlet.

-

Ionization: The sample is vaporized in a high vacuum chamber and bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M⁺•).

-

Fragmentation: The high internal energy of the molecular ion causes it to undergo characteristic fragmentation, breaking into smaller, charged fragment ions and neutral radicals or molecules.

-

Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: A detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.

Data Presentation and Interpretation

The mass spectrum of this compound is available through the NIST WebBook.[1][2][3][4] The key is to identify the molecular ion and account for the major fragment ions based on logical bond cleavages. The presence of chlorine is readily identified by the characteristic isotopic pattern of the ions containing it (~3:1 ratio for ³⁵Cl:³⁷Cl).

Table 1: Key Mass Spectrometry Data for this compound

| m/z | Proposed Fragment Ion | Structural Formula | Key Observations |

| 225/227 | [M]⁺• (Molecular Ion) | [C₇H₃³⁵ClF₃NO₂]⁺• / [C₇H₃³⁷ClF₃NO₂]⁺• | Confirms the molecular weight of the compound. The M+2 peak at m/z 227 with ~1/3 the intensity of the m/z 225 peak is characteristic of a monochlorinated compound. |

| 195/197 | [M - NO]⁺ | [C₇H₃³⁵ClF₃O]⁺ / [C₇H₃³⁷ClF₃O]⁺ | Loss of nitric oxide (NO), a common fragmentation pathway for nitroaromatic compounds.[5][6][7] |

| 179/181 | [M - NO₂]⁺ | [C₇H₃³⁵ClF₃]⁺ / [C₇H₃³⁷ClF₃]⁺ | Loss of the nitro group (NO₂) as a radical, another primary fragmentation for nitroaromatics.[5][6] |

| 150 | [M - NO₂ - Cl]⁺ | [C₇H₃F₃]⁺ | Subsequent loss of a chlorine radical from the [M - NO₂]⁺ ion. |

| 145 | [C₆H₄CF₃]⁺ | [C₇H₄F₃]⁺ | A common fragment corresponding to the trifluoromethylbenzene cation, arising from complex rearrangements. |

Visualization: Fragmentation Pathway

The logical flow of fragmentation from the molecular ion provides strong evidence for the compound's structure.

Caption: Primary EI-MS fragmentation pathways for the molecule.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb IR radiation at characteristic frequencies, making it an excellent tool for qualitative analysis.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Background Spectrum: An IR spectrum of the empty ATR crystal (typically diamond or germanium) is recorded to serve as a background.

-

Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal, and firm pressure is applied using a clamp to ensure good contact.

-

Analysis: An IR beam is passed through the crystal. At the crystal-sample interface, the beam undergoes total internal reflection, creating an evanescent wave that penetrates a short distance into the sample. The sample absorbs energy at specific frequencies corresponding to its vibrational modes.

-

Spectrum Generation: The detector measures the attenuated IR beam, and the instrument's software subtracts the background spectrum to generate the final absorbance or transmittance spectrum.

Data Presentation and Interpretation

The IR spectrum reveals the presence of the key functional groups within the molecule. The most prominent features are the strong absorptions from the nitro and trifluoromethyl groups.

Table 2: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~1530-1550 | Strong | Asymmetric NO₂ Stretch | This is a highly characteristic and intense absorption for conjugated nitro groups.[8][9] |

| ~1340-1360 | Strong | Symmetric NO₂ Stretch | The second strong band confirming the presence of the nitro group.[8][9] |

| ~1320 | Strong | C-F Stretch | The C-F bonds in the CF₃ group give rise to very strong absorptions in this region. |

| ~1100-1200 | Strong | C-F Stretch | Multiple strong bands are typical for the CF₃ group due to symmetric and asymmetric stretching modes. |

| ~1600, ~1470 | Medium-Weak | Aromatic C=C Stretch | These absorptions are characteristic of the benzene ring itself. |

| ~800-900 | Medium | C-H Out-of-Plane Bending | The pattern of these bands can sometimes give clues about the ring substitution. |

| ~700-800 | Strong | C-Cl Stretch | The carbon-chlorine bond stretch typically appears in this region of the fingerprint.[10] |

Visualization: IR Analysis Workflow

Caption: Workflow for functional group identification via IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. By analyzing the magnetic environments of ¹H, ¹³C, and ¹⁹F nuclei, we can map out the carbon-hydrogen framework and the location of the fluorine atoms.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., deuterochloroform, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Data Acquisition: The NMR tube is placed in the strong magnetic field of the spectrometer. A series of radiofrequency pulses are applied to excite the nuclei of interest (¹H, ¹³C, or ¹⁹F).

-

Signal Detection: As the nuclei relax back to their equilibrium state, they emit radiofrequency signals (a Free Induction Decay, or FID).

-

Data Processing: The FID is converted into a spectrum (intensity vs. frequency) using a Fourier transform. The frequency axis is then converted to a chemical shift (δ) scale in parts per million (ppm).

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum will show signals for the three protons on the aromatic ring. Their chemical shifts are influenced by the electronic effects of the substituents. Both the -NO₂ and -CF₃ groups are strongly electron-withdrawing, deshielding nearby protons (shifting them downfield). The -Cl atom is also electron-withdrawing.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Rationale |

| H-3 | ~8.1-8.3 | Doublet (d) | J ≈ 2.0 Hz | This proton is ortho to the strongly deshielding -NO₂ group and meta to the -CF₃ group. It will appear as a doublet due to coupling with H-5. |

| H-5 | ~7.8-8.0 | Doublet of doublets (dd) | J ≈ 8.5, 2.0 Hz | This proton is ortho to the -CF₃ group and meta to both the -NO₂ and -Cl groups. It is coupled to both H-3 (meta coupling) and H-6 (ortho coupling). |

| H-6 | ~7.6-7.8 | Doublet (d) | J ≈ 8.5 Hz | This proton is ortho to the -Cl group and meta to the -NO₂ group. It will be the most upfield of the three protons and appears as a doublet due to ortho coupling with H-5. |

Visualization: ¹H NMR Structural Relationships

Caption: Expected ¹H-¹H coupling interactions in the aromatic ring.

¹³C NMR Spectroscopy: Carbon Skeleton Analysis

The ¹³C NMR spectrum will show six distinct signals for the aromatic carbons and one for the trifluoromethyl carbon. The chemical shifts are heavily influenced by the substituents and, importantly, carbons bonded to or near the trifluoromethyl group will show splitting due to C-F coupling.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Carbon | Predicted δ (ppm) | C-F Coupling | Rationale |

| C-1 | ~148-150 | Quartic (q), small J | Carbon bearing the nitro group. Expected to be far downfield. |

| C-2 | ~133-135 | Quartic (q), small J | Carbon bearing the chlorine atom. |

| C-3 | ~125-127 | Quartic (q), small J | C-H carbon ortho to the nitro group. |

| C-4 | ~130-133 | Quartic (q), ¹JCF ≈ 272 Hz | Carbon bearing the CF₃ group. Will show a very large one-bond coupling to the fluorine atoms. |

| C-5 | ~124-126 | Quartic (q), ²JCF ≈ 34 Hz | C-H carbon ortho to the CF₃ group. Will show a significant two-bond coupling. |

| C-6 | ~130-132 | Quartic (q), small J | C-H carbon meta to the CF₃ group. |

| CF₃ | ~122-124 | Quartic (q), ¹JCF ≈ 272 Hz | The trifluoromethyl carbon itself. The chemical shift is often reported with the C-4 signal. |

¹⁹F NMR Spectroscopy: Fluorine Environment Analysis

¹⁹F NMR is a highly sensitive technique that provides a clear signal for the trifluoromethyl group. Since there is only one fluorine environment in the molecule, a single signal is expected.

Predicted ¹⁹F NMR Data (in CDCl₃, 376 MHz, ref. CFCl₃)

| Fluorine Group | Predicted δ (ppm) | Multiplicity | Rationale |

| C(4)-CF₃ | ~ -62 to -64 | Singlet | A single chemical environment for the three fluorine atoms results in a singlet. The chemical shift is typical for an aromatic trifluoromethyl group.[11][12] |

Conclusion

The collective evidence from Mass Spectrometry, IR Spectroscopy, and multi-nuclear NMR Spectroscopy provides an unambiguous and self-validating confirmation of the structure of this compound. MS confirms the molecular weight and the presence of chlorine. IR spectroscopy identifies the key nitro, trifluoromethyl, and chloro functional groups. Finally, ¹H, ¹³C, and ¹⁹F NMR spectroscopy elucidates the precise connectivity and substitution pattern on the aromatic ring. This comprehensive spectroscopic dossier serves as a reliable standard for quality control, reaction monitoring, and regulatory compliance in any research or industrial setting where this important chemical intermediate is used.

References

- Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. [Link][5]

- Substituent effects on the electronic spectra of aromatic hydrocarbons III. An analysis of the spectra of amino- and nitrobenzen. The Royal Society. [Link]

- Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes.

- Analysis of the Electron Spin Resonance Spectra of Aromatic Nitrosubstituted Anion Radicals. The Journal of Chemical Physics. [Link]

- Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry.

- Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC - NIH. [Link]

- Supporting Information for Cu-Mediated trifluoromethyl

- Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange. [Link]

- Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. NIST WebBook. [Link][1]

- Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Beilstein Journals. [Link][11]

- Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)- Mass Spectrum. NIST WebBook. [Link][2]

- Combined Spectroscopic and Computational Study of Nitrobenzene Activation on Non-Noble Metals-Based Mono- and Bimetallic C

- Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)

- This compound. PubChem. [Link]

- 1,3-Bis(trifluoromethyl)benzene - Optional[19F NMR] - Chemical Shifts. SpectraBase. [Link]

- This compound | C7H3ClF3NO2 | CID 164594. PubChem. [Link]

- Supporting Information for Copper-Catalyzed Trifluoromethylation of Aryl and Vinyl Boronic Acids. The Royal Society of Chemistry. [Link][12]

- Benzene, 1-chloro-4-nitro-2-(trifluoromethyl)-. NIST WebBook. [Link]

- Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)- IR Spectrum. NIST WebBook. [Link][4]

- 2-CHLORO-4-NITRO-1-(TRIFLUOROMETHYL)BENZENE.

- 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides.

- Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link][8]

- Table of Characteristic IR Absorptions. [Link]

- Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. [Link]

- 12.7: Interpreting Infrared Spectra. Chemistry LibreTexts. [Link][9]

- EFFECT OF CHLORO AND NITRO TERMINAL SUBSTITUENTS ON MESOMORPHIC PROPERTIES OF AZOBENZENE LIQUID CRYSTALS. Acta Chemica Malaysia. [Link]

- FTIR spectra of the compounds 1,2, 3, and 4.

- 1-Nitro-4-(trifluoromethoxy)benzene. PubChem. [Link]

- ¹⁹F (blue) and ¹⁹F{¹H} NMR spectra of 3 + 4-nitrobenzoyl chloride in DMSO.

- 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link][10]

- This compound. Crysdot LLC. [Link]

- Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. MDPI. [Link]

Sources

- 1. Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)- [webbook.nist.gov]

- 2. Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)- [webbook.nist.gov]

- 3. Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)- [webbook.nist.gov]

- 4. Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)- [webbook.nist.gov]

- 5. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. chem.libretexts.org [chem.libretexts.org]